![molecular formula C21H37GdN4O15 B13642872 gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate](/img/structure/B13642872.png)
gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate is a complex compound that involves gadolinium, a rare earth metal. This compound is known for its unique properties and applications, particularly in the field of medical imaging and diagnostics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate involves multiple steps. The process typically starts with the preparation of the ligand, which is then complexed with gadolinium ions under controlled conditions. The reaction conditions often include specific pH levels, temperatures, and the use of solvents to ensure the proper formation of the complex.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated systems that ensure consistency and purity. The process involves the use of high-purity reagents and stringent quality control measures to produce the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of gadolinium.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to control the pH. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of gadolinium oxides, while substitution reactions can result in the formation of new gadolinium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions and processes.
Biology: The compound is used in biological studies to understand the interactions of gadolinium with biological molecules.
Medicine: One of the most significant applications is in magnetic resonance imaging (MRI) as a contrast agent. The compound enhances the quality of MRI images, making it easier to diagnose medical conditions.
Industry: It is used in the manufacturing of specialized materials and devices that require the unique properties of gadolinium.
Wirkmechanismus
The mechanism of action of gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate involves its interaction with molecular targets in the body. In the case of MRI, the compound interacts with water molecules in the body, altering their magnetic properties and enhancing the contrast of the images. The pathways involved include the relaxation of protons in water molecules, which is detected by the MRI scanner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gadolinium(III) chloride: Another gadolinium compound used in various applications.
Gadolinium(III) oxide: Used in the manufacturing of phosphors and other materials.
Gadolinium(III) nitrate: Used in research and industrial applications.
Uniqueness
What sets gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate apart is its specific structure and properties that make it particularly effective as an MRI contrast agent. Its ability to enhance image quality without causing significant side effects makes it a preferred choice in medical diagnostics.
Eigenschaften
Molekularformel |
C21H37GdN4O15 |
|---|---|
Molekulargewicht |
742.8 g/mol |
IUPAC-Name |
2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C14H23N3O10.C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);4-13H,2-3H2,1H3;/q;;+3/p-3 |
InChI-Schlüssel |
LZQIEMULHFPUQY-UHFFFAOYSA-K |
Kanonische SMILES |
CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



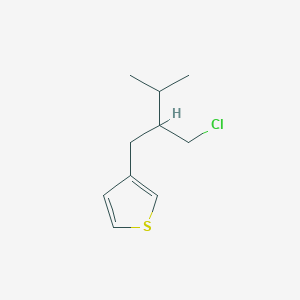

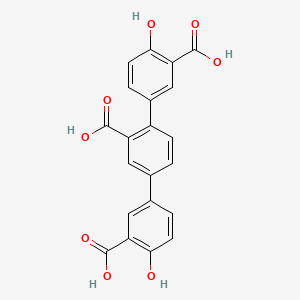
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentan-1-amine](/img/structure/B13642807.png)

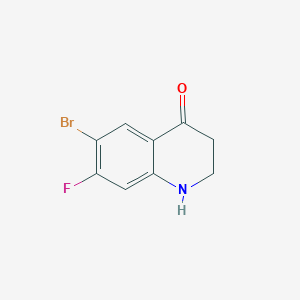
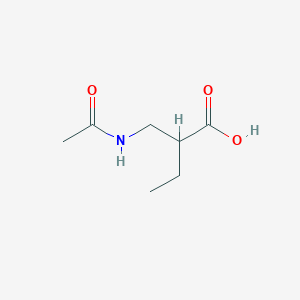


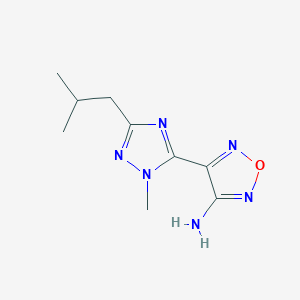
![{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13642846.png)
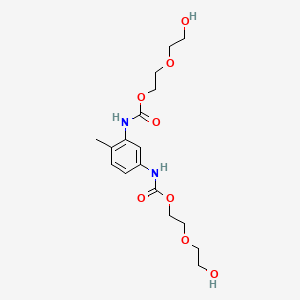
![(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B13642873.png)
